[5-(Trifluoromethyl)thien-2-YL]methanol
Overview
Description
[5-(Trifluoromethyl)thien-2-YL]methanol is an organic compound that features a trifluoromethyl group attached to a thiophene ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)thien-2-YL]methanol typically involves the trifluoromethylation of thiophene derivatives. One common method includes the reaction of 2-thiophenemethanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiophene-based alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[5-(Trifluoromethyl)thien-2-YL]methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)thien-2-YL]methanol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- [5-(Trifluoromethyl)thien-2-YL]ethanol
- [5-(Trifluoromethyl)thien-2-YL]amine
- [5-(Trifluoromethyl)thien-2-YL]acetic acid
Comparison: Compared to its analogs, [5-(Trifluoromethyl)thien-2-YL]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of more complex molecules .
Biological Activity
[5-(Trifluoromethyl)thien-2-YL]methanol is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H6F3OS, featuring a thienyl ring with a trifluoromethyl group and a hydroxymethyl substituent. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and influence biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with various receptors could lead to altered signal transduction.
- Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study assessed the compound's efficacy against various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
BxPC-3 (Pancreatic) | 0.051 | Strong antiproliferative effect |
Panc-1 (Pancreatic) | 0.066 | Comparable potency |
WI38 (Normal Fibroblast) | 0.36 | Lower toxicity to normal cells |
The compound demonstrated significant cytotoxicity against pancreatic cancer cell lines while exhibiting relatively lower toxicity to normal cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the rising antibiotic resistance .
Case Studies
-
Study on Anticancer Properties :
- Researchers evaluated the antiproliferative effects of this compound on various pancreatic cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
-
Antimicrobial Efficacy :
- A separate investigation focused on the compound's antibacterial effects, particularly against MRSA. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKKSJCGPMIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281100 | |
Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-71-0 | |
Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.